1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with its target, CDK2, by inhibiting its function . This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . As a result, the synthesis of RNA and DNA is stopped .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of RNA and DNA . By inhibiting CDK2, it disrupts the normal cell cycle, leading to the death of cancer cells .
Pharmacokinetics
The compound’s cytotoxic activities against various cancer cell lines suggest that it may have good bioavailability .
Result of Action
The compound’s action results in the death of cancer cells . By inhibiting CDK2 and disrupting the synthesis of RNA and DNA, the compound causes the cancer cells to die .
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with various enzymes and proteins. It has been identified as a novel inhibitor of CDK2, a cyclin-dependent kinase . The interaction between this compound and CDK2 is believed to be due to hydrogen bonding with the amino acid Leu83 in the active site of the enzyme .
Cellular Effects
1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has shown significant inhibitory effects on the growth of various cell lines . It has been found to exhibit superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This compound has also been observed to alter cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to CDK2, leading to the inhibition of this enzyme . This interaction is believed to occur through hydrogen bonding with Leu83 in the active site of CDK2 . The inhibition of CDK2 can lead to alterations in cell cycle progression and the induction of apoptosis .
Preparation Methods
The synthesis of 1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core . Industrial production methods often employ green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Typically with sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
- 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine . These compounds share structural similarities but differ in their specific substituents, which can affect their biological activity and potency.
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c1-3-25(16-7-5-4-6-8-16)19-17-12-24-26(20(17)23-13-22-19)18-10-9-15(21)11-14(18)2/h4-13H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEKAZLYQBTLKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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